3-Methoxybenzyl bromid

Übersicht

Beschreibung

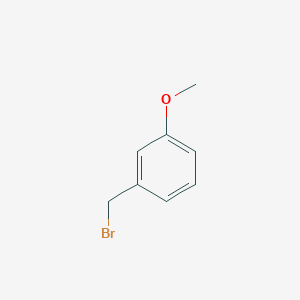

3-Methoxybenzyl bromide, also known as 1-bromomethyl-3-methoxybenzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl bromide, featuring a methoxy group (-OCH3) attached to the benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Wissenschaftliche Forschungsanwendungen

3-Methoxybenzyl bromide is utilized in various scientific research fields due to its reactivity and functional group compatibility:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

Industry: 3-Methoxybenzyl bromide is used in the production of specialty chemicals, fragrances, and polymers.

Wirkmechanismus

Target of Action

3-Methoxybenzyl bromide is a benzyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .

Mode of Action

The bromine atom in 3-Methoxybenzyl bromide is a good leaving group, making it highly reactive towards nucleophiles . When it encounters a nucleophile, the bromine atom is replaced in a substitution reaction, forming a new bond with the nucleophile . This allows it to be used in the synthesis of a wide variety of organic compounds .

Biochemical Pathways

3-Methoxybenzyl bromide is used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This suggests that it may play a role in modifying biochemical pathways involving these compounds .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 152 °C . It is soluble in chloroform , suggesting that it may be soluble in other organic solvents. These properties may affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of 3-Methoxybenzyl bromide’s action is the formation of new organic compounds through nucleophilic substitution reactions . It has been used in the synthesis of various compounds, including 6-(3-methoxyphenyl)-hexane-2,4-dione, N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine, and others .

Action Environment

The efficacy and stability of 3-Methoxybenzyl bromide can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances that can act as nucleophiles . Additionally, as it is a corrosive substance , it must be handled with care to prevent damage to skin and eyes .

Biochemische Analyse

Biochemical Properties

The role of 3-Methoxybenzyl bromide in biochemical reactions is primarily as a reagent in the synthesis of various compounds It interacts with enzymes, proteins, and other biomolecules during these synthesis processes

Molecular Mechanism

The molecular mechanism of 3-Methoxybenzyl bromide is related to its role in the synthesis of other compounds. It can participate in reactions such as the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl bromide can be synthesized through the bromination of 3-methoxybenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide derivative.

Industrial Production Methods: In an industrial setting, 3-methoxybenzyl bromide is produced by reacting 3-methoxybenzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is conducted in a suitable solvent, such as dichloromethane or toluene, at elevated temperatures to achieve high yields .

Types of Reactions:

Substitution Reactions: 3-Methoxybenzyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form 3-methoxybenzaldehyde or 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of 3-methoxybenzyl bromide can yield 3-methoxytoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Various substituted benzyl derivatives depending on the nucleophile.

Oxidation: 3-Methoxybenzaldehyde, 3-methoxybenzoic acid.

Reduction: 3-Methoxytoluene.

Vergleich Mit ähnlichen Verbindungen

Benzyl Bromide: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methoxybenzyl Bromide: The methoxy group is positioned at the para position, affecting its reactivity and steric properties.

3-Methoxybenzyl Chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness: 3-Methoxybenzyl bromide is unique due to the presence of the methoxy group at the meta position, which influences its electronic and steric properties. This positioning allows for selective reactions that are not possible with other benzyl halides .

Biologische Aktivität

3-Methoxybenzyl bromide (C8H9BrO) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 3-Methoxybenzyl bromide, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

3-Methoxybenzyl bromide can be synthesized through several methods, including the bromination of 3-methoxybenzyl alcohol. Its structure consists of a methoxy group attached to a benzyl moiety, making it a versatile intermediate in organic synthesis. The compound is characterized by its molecular formula and specific chemical properties:

- Molecular Formula : C8H9BrO

- Molecular Weight : 201.06 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Antimicrobial Activity

Recent studies have indicated that 3-Methoxybenzyl bromide exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Antiplasmodium Activity

One notable study highlighted the synthesis of derivatives related to 3-Methoxybenzyl bromide, which demonstrated antiplasmodium activity. Specifically, the derivative 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide showed an IC50 value of 3.63 mM against Plasmodium falciparum in vitro, indicating that compounds derived from 3-Methoxybenzyl bromide could serve as potential antimalarial agents . The proposed mechanism involves the inhibition of heme polymerization, crucial for the survival of the malaria parasite .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3-Methoxybenzyl bromide have also been investigated in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells, with varying degrees of potency across different cell types. For example, studies reported IC50 values ranging from 49.79 µM to 113.70 µM against several human tumor cell lines (RKO, A-549, MCF-7) when treated with derivatives containing the methoxybenzyl group .

Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | Disruption of cell membrane |

| Antiplasmodium | Plasmodium falciparum | 3.63 | Inhibition of heme polymerization |

| Cytotoxicity | RKO (Cancer Cell Line) | 49.79 - 113.70 | Induction of apoptosis |

Mechanistic Insights

The biological activity of 3-Methoxybenzyl bromide can be attributed to its structural features that facilitate interactions with biological targets:

- Electron-Withdrawing Effects : The methoxy group may enhance the electrophilicity of the benzyl moiety, allowing for better interaction with nucleophilic sites in target biomolecules.

- Hydrogen Bonding : The presence of the methoxy group can also promote hydrogen bonding with key functional groups in proteins or nucleic acids, potentially altering their function.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398969 | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-98-6 | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-methoxybenzyl bromide a useful reagent in organic synthesis?

A1: 3-Methoxybenzyl bromide serves as a versatile electrophile in various C-C bond forming reactions. Its reactivity stems from the benzylic bromide moiety, which is readily activated by organometallic reagents. For example, research has demonstrated the direct coupling of 3-methoxybenzyl bromide with diphenylzinc to form a Csp2-Csp3 bond, yielding 1-(3-methoxyphenyl)-1,1-diphenylethane. [] This reaction proceeds rapidly at room temperature without the need for external catalysts, highlighting the inherent reactivity of this benzylic bromide. []

Q2: Does the choice of solvent influence the reactivity of 3-methoxybenzyl bromide?

A2: Yes, solvent choice significantly impacts the reaction outcome. Studies using diphenylzinc as the coupling partner reveal a dramatic solvent effect. While the reaction proceeds readily in non-coordinating solvents like benzene, the addition of coordinating ethereal solvents, such as THF, significantly hinders the formation of the desired cross-coupled product. [] This suggests that the presence of coordinating solvents may interfere with the formation of reactive organozinc intermediates or alter the reaction pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.